molecular formula C11H12BrNO B2915064 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1780774-37-9

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2915064
CAS No.: 1780774-37-9
M. Wt: 254.127
InChI Key: BWLVRXCQJZCBNM-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (C₁₁H₁₂BrNO; molecular weight: 254.12 g/mol) is a brominated dihydroisoquinolinone derivative with a 4,4-dimethyl substitution on the heterocyclic ring. This compound is structurally characterized by a fused bicyclic system containing a ketone group at position 3 and a bromine atom at position 6 (CAS: 1245643-21-3 per ). Its synthesis likely involves hydrolysis of imine precursors under acidic conditions, as described for related dihydroisoquinolinones in and . The 4,4-dimethyl groups enhance steric bulk and lipophilicity, which may influence its pharmacological and physicochemical properties compared to non-methylated analogs .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLVRXCQJZCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS Number: 1780774-37-9) is a compound of interest due to its potential biological activities. Isoquinoline derivatives have been studied for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical formula of 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is C₁₁H₁₂BrN₁O. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the isoquinoline ring structure.

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G1/S or G2/M phase, leading to apoptosis in cancer cells.
    • Inhibition of Oncogenic Pathways : They may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt and MAPK pathways.
  • Case Studies :
    • A study demonstrated that a related isoquinoline compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
    • Another investigation revealed that structural modifications on isoquinoline derivatives enhanced their potency against specific cancer types, suggesting a structure-activity relationship (SAR) that could be explored further for 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one .

Antimicrobial Activity

Isoquinoline derivatives are also recognized for their antimicrobial properties. Research has shown that certain compounds can exhibit activity against a range of bacteria and fungi.

  • In Vitro Studies :
    • In vitro tests indicated that isoquinoline derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of isoquinoline derivatives.

  • Mechanisms :
    • These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
    • They can modulate neurotransmitter levels and improve cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces oxidative stress; improves cognition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-Bromo-1,2-dihydroisoquinolin-3(4H)-one Br at C6 C₉H₆BrNO 224.06 Simpler backbone; used as precursor
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Br at C7, CH₃ at C2 C₁₀H₁₀BrNO 240.10 Altered bromine position; neuroactivity
8-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one Br at C8, 4,4-dimethyl C₁₁H₁₂BrNO 254.12 Bromine at C8; similar lipophilicity
6-Bromo-3-[(dimethylamino)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one Br at C6, dimethylaminomethyl at C3 C₁₂H₁₅BrN₂O 295.17 Extended functionality; potential CNS activity

Pharmacological Activity

Dihydroisoquinolinones are studied for dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), critical targets in Alzheimer’s disease (AD) therapy. Key findings:

  • Target Compound : The 4,4-dimethyl groups may enhance blood-brain barrier penetration due to increased lipophilicity (predicted logP ~2.5 vs. 1.6 for 7-bromo-2-methyl analog) .
  • Analog 3d (2-(3-methylbenzoyl)-6-substituted derivative) : Exhibits IC₅₀ values of 0.8 μM (AChE) and 1.2 μM (BACE-1), with ROS-scavenging activity .

Physicochemical Properties

Property Target Compound 6-Bromo-1,2-dihydroisoquinolinone 7-Bromo-2-methyl analog
Melting Point (°C) Not reported 143–145 Not reported
Yield ~70% (estimated) 65% 54%
Solubility Low (lipophilic substituents) Moderate in DMSO Low

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